

Application Notes for Pantothenate Kinase-IN-1 In Vitro Kinase Assay

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Introduction

Pantothenate kinase (PanK) is a critical enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms.[1][2] CoA plays a pivotal role in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1] There are four human isoforms of PanK: PanK1 α , PanK1 β , PanK2, and PanK3.[3] The activity of these isoforms is regulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA.[1][3] Given its crucial role, PanK is a significant target for drug discovery, particularly in the context of neurodegenerative diseases and metabolic disorders.[4] Pantothenate kinase-IN-1 is a modulator of PanK activity and serves as a valuable tool for studying the enzyme's function and for the development of novel therapeutics. [5] This document provides detailed protocols for in vitro kinase assays to determine the inhibitory activity of Pantothenate kinase-IN-1 against PanK isoforms.

Data Presentation

The inhibitory activity of **Pantothenate kinase-IN-1** (also referred to as PANKi) against various PanK isoforms has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

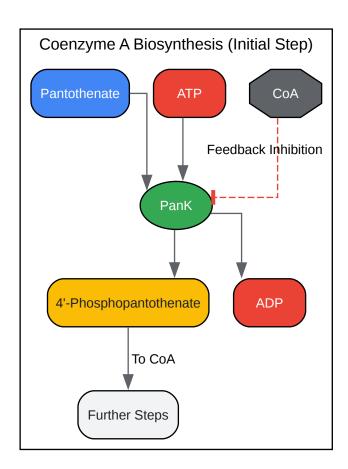


Isoform	IC50 (nM)
PanK1β	70
PanK2	92
PanK3	25

Data sourced from Cayman Chemical product information and Sharma, L.K., et al. (2015).[4][6] [7]

Signaling Pathway

The following diagram illustrates the initial step of the Coenzyme A (CoA) biosynthetic pathway, which is catalyzed by Pantothenate Kinase (PanK).



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Caption: Pantothenate Kinase in the CoA pathway.

Experimental Protocols

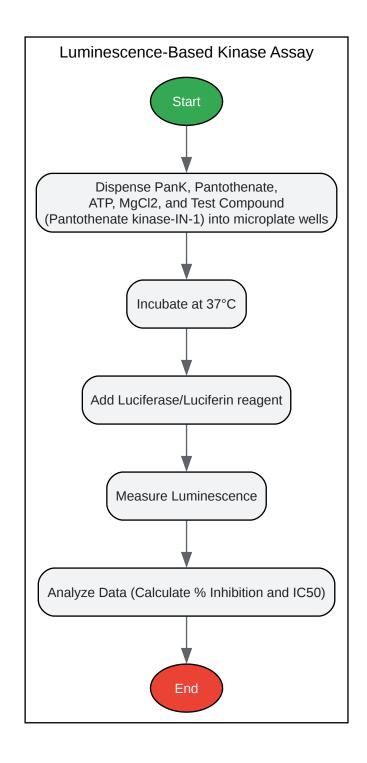
Several methods can be employed to measure the in vitro activity of Pantothenate Kinase and the inhibitory effect of compounds like **Pantothenate kinase-IN-1**. Below are detailed protocols for three common assay types.

Luminescence-Based Kinase Assay (High-Throughput Screening)

This assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.

Experimental Workflow:





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Caption: Luminescence-based kinase assay workflow.

Materials:

Purified human PanK isoform (e.g., PanK3)



- D-Pantothenate
- ATP
- MgCl2
- Tris-HCl buffer (pH 7.5)
- Pantothenate kinase-IN-1 (or other test compounds) dissolved in DMSO
- Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
- White, opaque 96-well or 384-well microplates

Procedure:

- Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5) and 10 mM MgCl2.[8]
- Create a serial dilution of Pantothenate kinase-IN-1 in DMSO.
- In each well of the microplate, add the following components to a final volume of 50 μL:
 - Reaction buffer
 - Purified PanK enzyme (e.g., 5 nM final concentration)[8]
 - D-Pantothenate (e.g., 45 μM final concentration)[8]
 - Pantothenate kinase-IN-1 at various concentrations (ensure final DMSO concentration is ≤1%)
- Initiate the reaction by adding ATP (e.g., 100 μM final concentration).[4]
- Incubate the plate at 37°C for a set period (e.g., 10-30 minutes).[8] The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop the kinase reaction and detect the remaining ATP by adding an equal volume of the ATP detection reagent (e.g., Kinase-Glo®).

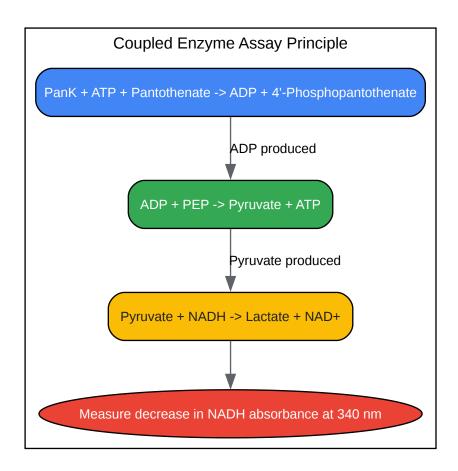


- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Coupled Enzyme Assay (Spectrophotometric)

This method continuously measures ADP production by coupling it to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, resulting in the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[9]

Logical Relationship of Components:



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